molecular formula C2H5NaO2S B7779987 sodium;ethanesulfinate

sodium;ethanesulfinate

Cat. No.: B7779987
M. Wt: 116.12 g/mol
InChI Key: UWIVVFQECQYHOB-UHFFFAOYSA-M
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Preparation Methods

The preparation of benzothiazole analogues, such as the compound with the identifier “sodium;ethanesulfinate”, typically involves the use of N-protective indole and halogenated hydrocarbons as raw materials. The C-H alkylation reaction is carried out using a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

The compound with the identifier “sodium;ethanesulfinate” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound with the identifier “sodium;ethanesulfinate” has several scientific research applications, including:

Mechanism of Action

The compound with the identifier “sodium;ethanesulfinate” exerts its effects by antagonizing the G protein-coupled receptor 35. This receptor is involved in various signaling pathways that regulate cellular processes such as inflammation, pain perception, and metabolic regulation. By blocking the activity of G protein-coupled receptor 35, the compound can modulate these pathways and potentially alleviate symptoms associated with diseases linked to this receptor .

Comparison with Similar Compounds

The compound with the identifier “sodium;ethanesulfinate” is unique among benzothiazole analogues due to its high potency and selectivity for G protein-coupled receptor 35. Similar compounds include other benzothiazole derivatives and G protein-coupled receptor 35 antagonists, such as:

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.

Properties

IUPAC Name

sodium;ethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIVVFQECQYHOB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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